molecular formula C22H19N3O4 B12425599 cis-Tadalafil-d3

cis-Tadalafil-d3

Cat. No.: B12425599
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-MASZXHQHSA-N
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Preparation Methods

The preparation of cis-Tadalafil-d3 involves several synthetic routes. One common method starts with D-tryptophan methyl ester hydrochloride as the initial raw material. This compound is mixed with piperonal in a glycol ether solution to obtain the cis-form intermediate . The glycol ethers used can include ethylene glycol monomethyl ether, propylene glycol monomethyl ether, and others. The intermediate can then be directly used for preparing this compound without further purification .

Chemical Reactions Analysis

cis-Tadalafil-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Tadalafil-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in the study of drug metabolism and pharmacokinetics.

    Biology: It helps in understanding the biological pathways and interactions of cis-Tadalafil.

    Medicine: It is used in the development of new drugs and therapies, particularly for conditions like erectile dysfunction and pulmonary arterial hypertension.

    Industry: It is used in the quality control and standardization of pharmaceutical products

Mechanism of Action

cis-Tadalafil-d3, like cis-Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is particularly useful in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Comparison with Similar Compounds

cis-Tadalafil-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-MASZXHQHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

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